molecular formula C20H26N4O2 B115276 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- CAS No. 152534-50-4

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)-

Cat. No. B115276
CAS RN: 152534-50-4
M. Wt: 354.4 g/mol
InChI Key: HQDMHJBLCDOQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- is a compound that belongs to the class of purine derivatives. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have antiviral effects against a number of viruses, including HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- in lab experiments is its potential for use in the development of new drugs for the treatment of various diseases. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)-. These include further studies on its mechanism of action, as well as its potential for use in the treatment of neurodegenerative disorders and other diseases. There is also potential for the development of new derivatives of this compound that may have improved solubility and other properties that make them more suitable for use in drug development.

Synthesis Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- involves a multi-step process. The first step involves the reaction of 2,6-dioxopurine with cyclopropylmethyl bromide to form 3-cyclopropylmethyl-1H-purine-2,6(3H,7H)-dione. This intermediate is then reacted with dicyclopropylmethyl bromide to form the final product.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)- has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

CAS RN

152534-50-4

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C20H26N4O2/c25-19-16-18(22-17(21-16)15(13-5-6-13)14-7-8-14)23(9-11-1-2-11)20(26)24(19)10-12-3-4-12/h11-15H,1-10H2,(H,21,22)

InChI Key

HQDMHJBLCDOQBT-UHFFFAOYSA-N

SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)C(C5CC5)C6CC6

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)C(C5CC5)C6CC6

Other CAS RN

152534-50-4

synonyms

1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine

Origin of Product

United States

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